molecular formula C13H20ClNO2 B1404896 [1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride CAS No. 1351648-62-8

[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride

Cat. No. B1404896
M. Wt: 257.75 g/mol
InChI Key: FARURDGVRMEZEI-UHFFFAOYSA-N
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Description

“[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a chemical compound with the CAS Number: 1351648-62-8 . It has a molecular weight of 257.76 and its IUPAC name is (1- (1-phenylethyl)azetidine-3,3-diyl)dimethanol hydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound “[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride” is a solid . It has a molecular weight of 257.76 and its molecular formula is C13H20ClNO2.

Scientific Research Applications

Synthesis and Reactivity

  • Rearrangement of Azetidines : Research has shown that 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, can be synthesized through a reduction process. These compounds exhibit interesting reactivity, such as forming aziridines through ring contraction or producing 1-alkyl-2-aroylaziridines via hydrolysis of intermediate 2-azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
  • Synthesis of Dichloroazetidines : A synthesis method for 3,3-dichloroazetidines, a relatively unknown class of azetidines, has been developed. This involves the reaction of 3,3-dichloro-1-azaallylic carbanions with aromatic aldehydes (Aelterman, de Kimpe, & Declercq, 1998).

Polymerization and Applications in Material Science

  • Cationic Polymerization of Azetidine : Azetidine can undergo polymerization under various cationic initiators. This process leads to the formation of polymers with a mix of tertiary, secondary, and primary amino functions, showing potential in material science applications (Schacht & Goethals, 1974).

Asymmetric Synthesis and Chiral Auxiliaries

  • Synthesis of Azetidine Derivatives : (S)-1-Phenylethylamine has been used as a chiral auxiliary for the synthesis of azetidine-2,4-dicarboxylic acids, highlighting its role in asymmetric synthesis (Hoshino et al., 1995).

Pharmaceutical Applications

  • Adrenoceptor Blocking Agents : Aziridine derivatives, related to azetidines, have been explored as selective beta2-adrenoceptor blocking agents, indicating potential pharmaceutical applications (Jain, Khandelwal, & Tripathi, 1978).

properties

IUPAC Name

[3-(hydroxymethyl)-1-(1-phenylethyl)azetidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-11(12-5-3-2-4-6-12)14-7-13(8-14,9-15)10-16;/h2-6,11,15-16H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARURDGVRMEZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C2)(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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